3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile
3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile
Brand Name:
Vulcanchem
CAS No.:
129340-04-1
VCID:
VC21287197
InChI:
InChI=1S/C17H16N2S/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15(10-18)17(20)19-16/h6-9H,2-5H2,1H3,(H,19,20)
SMILES:
CC1=CC=C(C=C1)C2=C3CCCCC3=C(C(=S)N2)C#N
Molecular Formula:
C17H16N2S
Molecular Weight:
280.4 g/mol
3-Mercapto-1-p-tolyl-5,6,7,8-tetrahydro-isoquinoline-4-carbonitrile
CAS No.: 129340-04-1
Cat. No.: VC21287197
Molecular Formula: C17H16N2S
Molecular Weight: 280.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129340-04-1 |
|---|---|
| Molecular Formula | C17H16N2S |
| Molecular Weight | 280.4 g/mol |
| IUPAC Name | 1-(4-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile |
| Standard InChI | InChI=1S/C17H16N2S/c1-11-6-8-12(9-7-11)16-14-5-3-2-4-13(14)15(10-18)17(20)19-16/h6-9H,2-5H2,1H3,(H,19,20) |
| Standard InChI Key | WSBLVDBNRGBMFY-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=C3CCCCC3=C(C(=S)N2)C#N |
| Canonical SMILES | CC1=CC=C(C=C1)C2=C3CCCCC3=C(C(=S)N2)C#N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator